molecular formula C10H18N2O5 B112490 Boc-L-beta-Homoasparagine CAS No. 336182-03-7

Boc-L-beta-Homoasparagine

Cat. No.: B112490
CAS No.: 336182-03-7
M. Wt: 246.26 g/mol
InChI Key: IUNRBHPDQJCDLT-LURJTMIESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Boc-L-beta-Homoasparagine typically involves the protection of the amino group of L-beta-Homoasparagine using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The general reaction scheme is as follows:

  • Dissolve L-beta-Homoasparagine in dichloromethane.
  • Add triethylamine to the solution.
  • Slowly add Boc-Cl to the mixture while maintaining the temperature below 0°C.
  • Stir the reaction mixture for several hours at room temperature.
  • Quench the reaction with water and extract the product with an organic solvent.
  • Purify the product by recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Additionally, the reaction conditions are optimized to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Boc-L-beta-Homoasparagine undergoes various chemical reactions, including:

    Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield L-beta-Homoasparagine.

    Coupling Reactions: It can participate in peptide coupling reactions with other amino acids or peptides using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Substitution Reactions: The amino group can undergo nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of Boc-L-beta-Homoasparagine primarily involves its role as a protected amino acid in peptide synthesis. The Boc group prevents unwanted reactions at the amino function, allowing selective reactions at other functional groups. Upon deprotection, the free amino group can participate in various biochemical processes, including enzyme catalysis and protein-protein interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific side chain structure, which imparts distinct chemical and biological properties. Its use in peptide synthesis allows for the incorporation of L-beta-Homoasparagine residues into peptides and proteins, enabling the study of their role in biological systems .

Properties

IUPAC Name

(3S)-5-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O5/c1-10(2,3)17-9(16)12-6(4-7(11)13)5-8(14)15/h6H,4-5H2,1-3H3,(H2,11,13)(H,12,16)(H,14,15)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUNRBHPDQJCDLT-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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